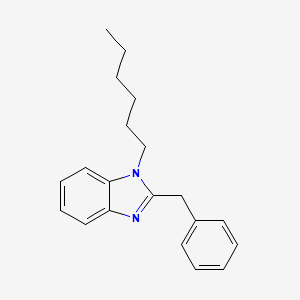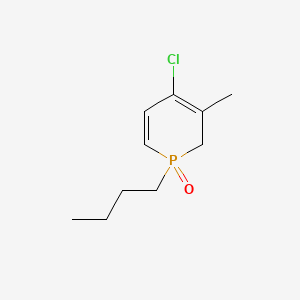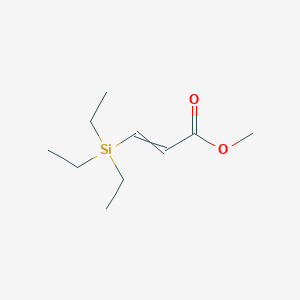![molecular formula C10H10N6OS B14330834 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111726-11-5](/img/structure/B14330834.png)
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with a tetrazole moiety, which contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of an appropriate substituted amidine using an alkali metal base. The reaction is carried out in an inert solvent, ensuring the stability of the intermediate compounds . The process can be summarized as follows:
Starting Materials: Substituted amidine and an alkali metal base.
Reaction Conditions: The reaction is performed in an inert solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cyclization: The amidine undergoes cyclization to form the desired thieno[2,3-d]pyrimidin-4(3H)-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole moiety allows for nucleophilic substitution reactions, where nucleophiles can replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiallergic agent and has been screened for antimycobacterial activity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an antiallergic agent, it may inhibit the release of histamines or other inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the propyl group at the 6-position.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with molecular targets.
Propriétés
Numéro CAS |
111726-11-5 |
|---|---|
Formule moléculaire |
C10H10N6OS |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
6-propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N6OS/c1-2-3-6-4-7-8(18-6)11-5-16(9(7)17)10-12-14-15-13-10/h4-5H,2-3H2,1H3,(H,12,13,14,15) |
Clé InChI |
ILXYMNQZDJUFSU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(S1)N=CN(C2=O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
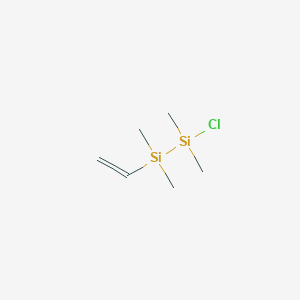
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
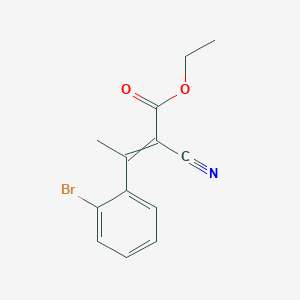
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/no-structure.png)

